molecular formula C22H20F2N4O2 B14963246 N-(2,5-difluorophenyl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide

N-(2,5-difluorophenyl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide

Cat. No.: B14963246
M. Wt: 410.4 g/mol
InChI Key: ZVSMPOARCDOBQN-UHFFFAOYSA-N
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Description

“N-(2,5-DIFLUOROPHENYL)-2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE” is a complex organic compound that features a combination of fluorinated phenyl, tetrahydroisoquinoline, and dihydropyrimidinone moieties. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,5-DIFLUOROPHENYL)-2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE” typically involves multi-step organic synthesis. The process may start with the preparation of the fluorinated phenyl derivative, followed by the construction of the tetrahydroisoquinoline and dihydropyrimidinone rings. Key steps may include:

    Nucleophilic substitution: reactions to introduce fluorine atoms.

    Cyclization: reactions to form the tetrahydroisoquinoline and dihydropyrimidinone rings.

    Amide bond formation: to link the different moieties.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-throughput synthesis techniques, automated reactors, and purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety.

    Reduction: Reduction reactions may target the carbonyl groups in the dihydropyrimidinone ring.

    Substitution: The fluorinated phenyl ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

Potential medicinal applications include the development of new drugs for treating diseases, particularly those involving the central nervous system or cancer.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(2,5-DIFLUOROPHENYL)-2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE” would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Difluorophenyl)-2-[4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
  • N-(2,5-Difluorophenyl)-2-[4-methyl-6-oxo-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide

Uniqueness

The unique combination of fluorinated phenyl, tetrahydroisoquinoline, and dihydropyrimidinone moieties in “N-(2,5-DIFLUOROPHENYL)-2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE” may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H20F2N4O2

Molecular Weight

410.4 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-6-oxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H20F2N4O2/c1-14-10-21(30)28(13-20(29)26-19-11-17(23)6-7-18(19)24)22(25-14)27-9-8-15-4-2-3-5-16(15)12-27/h2-7,10-11H,8-9,12-13H2,1H3,(H,26,29)

InChI Key

ZVSMPOARCDOBQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCC3=CC=CC=C3C2)CC(=O)NC4=C(C=CC(=C4)F)F

Origin of Product

United States

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